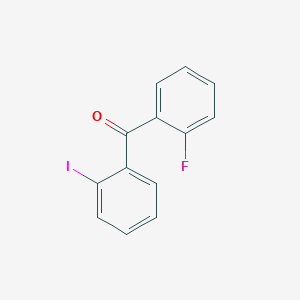

2-氟-2'-碘代苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-2'-iodobenzophenone is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 2-Fluoro-2'-iodobenzophenone. For instance, the synthesis of fluorene derivatives from 2-iodobiphenyls suggests a potential pathway for the synthesis of benzophenone derivatives as well . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid indicates that halogenated aromatic compounds can be synthesized with high purity and yield under mild conditions, which could be applicable to the synthesis of 2-Fluoro-2'-iodobenzophenone .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions and protection/deprotection strategies. For example, the synthesis of fluorene derivatives from 2-iodobiphenyls involves a palladium-catalyzed dual C-C bond formation . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid involves carboxyl group protection, diazotization, iodosubstitution, and deprotection . These methods could potentially be adapted for the synthesis of 2-Fluoro-2'-iodobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-Fluoro-2'-iodobenzophenone is not analyzed in the provided papers, the structure of related compounds such as 4,7-diiodobenzothiazoles and fluorene derivatives are discussed. The presence of iodine in these compounds suggests that 2-Fluoro-2'-iodobenzophenone would likely have significant molecular weight and could exhibit interesting electronic properties due to the presence of halogen atoms .

Chemical Reactions Analysis

The provided papers discuss various chemical reactions, including iodination, palladium-catalyzed C-H activation, and intramolecular cyclization. The direct iodination of benzothiazoles under oxidative/acidic conditions leads to iodinated heteroarenes , which could be relevant to the iodination step in the synthesis of 2-Fluoro-2'-iodobenzophenone. The intramolecular cyclization to form bromobenzofurans in the presence of copper catalysts indicates that halogenated compounds can undergo cyclization reactions under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-2'-iodobenzophenone are not directly reported in the provided papers. However, the synthesis of 2-fluoro-6-iodobenzoic acid as a loose white crystal suggests that similar halogenated aromatic compounds could also exhibit crystalline properties . The large two-photon absorption cross sections of the synthesized fluorophores in paper imply that 2-Fluoro-2'-iodobenzophenone might also display interesting optical properties, potentially useful in materials science applications.

科学研究应用

Catalytic Cyclization Processes

2-Fluoro-2'-iodobenzophenone has been utilized in catalytic cyclization processes. A study described Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, providing an efficient method for synthesizing fluorene analogues (Haggam, 2013). Microwave-assisted intramolecular palladium-mediated cyclizations of o-iodobenzophenones have also been reported, significantly reducing reaction times (Haggam, 2022).

Organic Synthesis and Modifications

The compound has applications in organic synthesis and modification. Research has shown its use in the synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging studies (Li et al., 2003). It also plays a role in the synthesis of various heterocycles, as demonstrated by the treatment of 2-fluorophenyl 2-iodophenylamines leading to functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives (Sanz et al., 2006).

Environmental and Microbial Studies

In environmental and microbial studies, 2-Fluoro-2'-iodobenzophenone derivatives have been used to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium (Genthner et al., 1989). Additionally, a Rhodococcus strain capable of degrading 2-fluorophenol was isolated and characterized, highlighting its potential in bioremediation (Duque et al., 2012).

High-Performance Polymer Applications

The compound is significant in the synthesis of high-performance polymers. A study detailed the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, which exhibit excellent thermal properties and potential as materials for optical waveguides (Xiao et al., 2003).

安全和危害

属性

IUPAC Name |

(2-fluorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPNTOKCAKWMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641512 |

Source

|

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2'-iodobenzophenone | |

CAS RN |

890098-22-3 |

Source

|

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

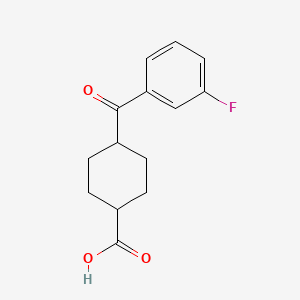

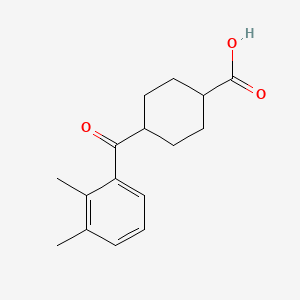

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

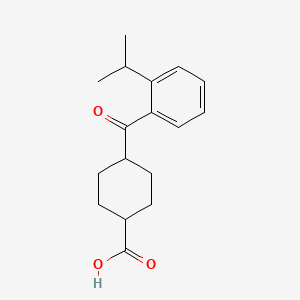

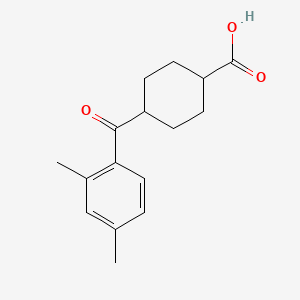

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

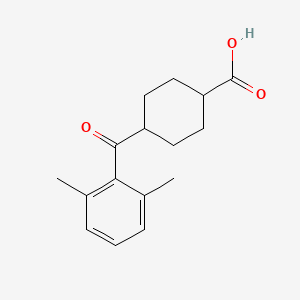

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

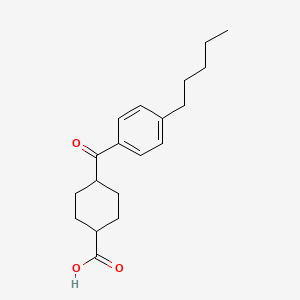

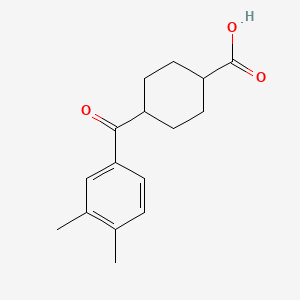

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)